![molecular formula C14H14BrNOS B4179617 5-bromo-N-(1-phenylpropyl)thiophene-2-carboxamide](/img/structure/B4179617.png)
5-bromo-N-(1-phenylpropyl)thiophene-2-carboxamide
Overview
Description
5-bromo-N-(1-phenylpropyl)thiophene-2-carboxamide is an organic compound that features a bromine atom, a phenylpropyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-phenylpropyl)thiophene-2-carboxamide typically involves the following steps:
Amidation: The formation of the carboxamide group by reacting the brominated thiophene with an appropriate amine, such as 1-phenylpropylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amidation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1-phenylpropyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-N-(1-phenylpropyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Material Science: Utilized in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-phenylpropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(1-phenylpropyl)nicotinamide
- 5-bromo-N-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide
Uniqueness
5-bromo-N-(1-phenylpropyl)thiophene-2-carboxamide is unique due to its specific structural features, such as the thiophene ring and the bromine atom. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5-bromo-N-(1-phenylpropyl)thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNOS/c1-2-11(10-6-4-3-5-7-10)16-14(17)12-8-9-13(15)18-12/h3-9,11H,2H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJUMCBNNNGYBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=C(S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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